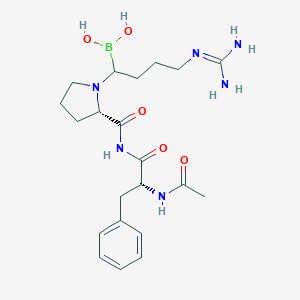
Acetylphenylalanyl-prolyl-bor-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphenylalanyl-prolyl-bor-arginine, also known as APB-Arg, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a boronic acid-based proteasome inhibitor that has been shown to have anti-tumor and anti-inflammatory properties.
Mécanisme D'action
Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, Acetylphenylalanyl-prolyl-bor-arginine prevents the breakdown of proteins that are involved in cell growth and survival, leading to cell death. This mechanism of action is particularly effective in cancer cells, which rely heavily on the proteasome for their survival.
Effets Biochimiques Et Physiologiques
Acetylphenylalanyl-prolyl-bor-arginine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. In addition, Acetylphenylalanyl-prolyl-bor-arginine has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, Acetylphenylalanyl-prolyl-bor-arginine targets a specific site on the proteasome, making it a more effective inhibitor. However, one of the limitations of using Acetylphenylalanyl-prolyl-bor-arginine in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of Acetylphenylalanyl-prolyl-bor-arginine. One area of research is the development of more effective delivery methods for Acetylphenylalanyl-prolyl-bor-arginine, such as nanoparticles or liposomes. Another area of research is the study of the effects of Acetylphenylalanyl-prolyl-bor-arginine on other cellular pathways, such as the immune system. Finally, the potential use of Acetylphenylalanyl-prolyl-bor-arginine in combination with other cancer therapies is an area of active research.
Conclusion
In conclusion, Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties, and has been used in the treatment of multiple myeloma and rheumatoid arthritis. Acetylphenylalanyl-prolyl-bor-arginine works by inhibiting the proteasome, leading to cell death in cancer cells. Despite its low solubility in water, Acetylphenylalanyl-prolyl-bor-arginine is a promising compound for future research in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
Acetylphenylalanyl-prolyl-bor-arginine is a boronic acid-based proteasome inhibitor that is synthesized using a multi-step process. The first step involves the synthesis of acetylphenylalanyl-prolyl-arginine, which is then reacted with boronic acid to produce Acetylphenylalanyl-prolyl-bor-arginine. The final product is purified using chromatography to obtain a pure form of Acetylphenylalanyl-prolyl-bor-arginine.
Applications De Recherche Scientifique
Acetylphenylalanyl-prolyl-bor-arginine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of multiple myeloma, a type of blood cancer. Acetylphenylalanyl-prolyl-bor-arginine has also been studied for its anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
124216-70-2 |
|---|---|
Nom du produit |
Acetylphenylalanyl-prolyl-bor-arginine |
Formule moléculaire |
C21H33BN6O5 |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
[1-[(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)19(30)27-20(31)17-9-6-12-28(17)18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H4,23,24,25)(H,27,30,31)/t16-,17+,18?/m1/s1 |
Clé InChI |
NHUNNUFTIMZMOJ-DVKDBIPTSA-N |
SMILES isomérique |
B(C(CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES canonique |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Synonymes |
acetylphenylalanyl-prolyl-bor-arginine P 8714 P-8714 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
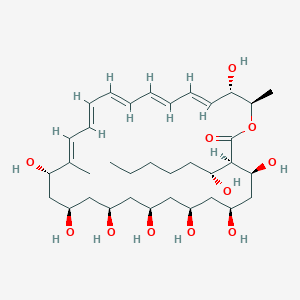
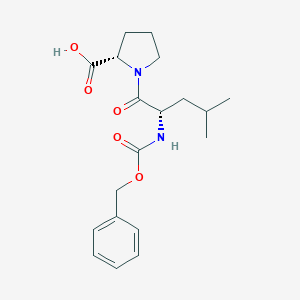
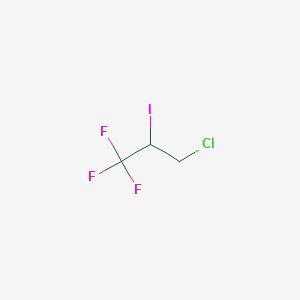
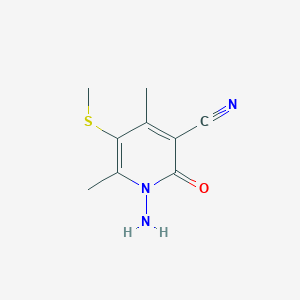
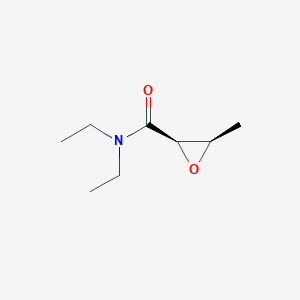
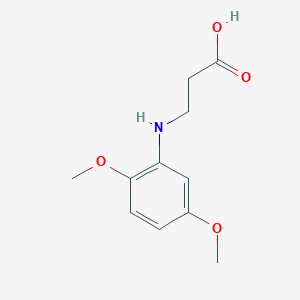
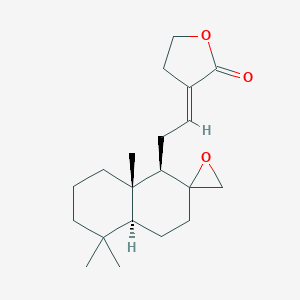
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
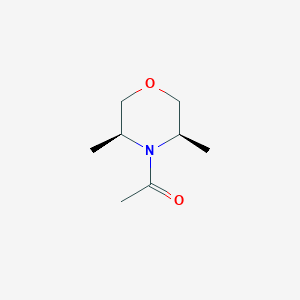
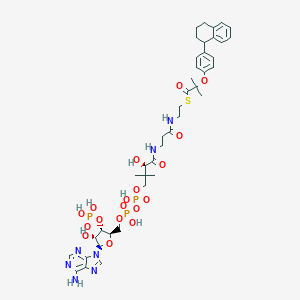
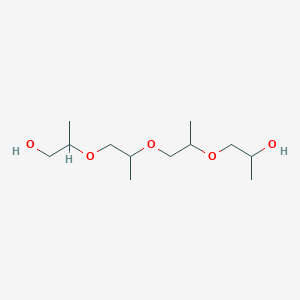
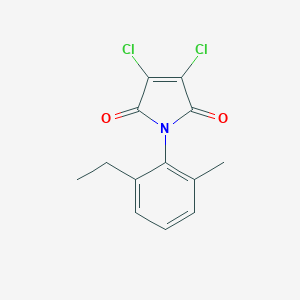
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)